Cas no 112669-50-8 (3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid)

3,4-Dihydro-2H-1-benzothiopyran-6-carboxylic acid is a heterocyclic compound featuring a benzothiopyran scaffold with a carboxylic acid functional group at the 6-position. This structure is of interest in medicinal and synthetic chemistry due to its potential as a versatile intermediate for the development of pharmacologically active molecules. The thiopyran ring system contributes to unique electronic and steric properties, while the carboxylic acid moiety allows for further derivatization, such as amide formation or esterification. Its rigid framework enhances stability, making it suitable for applications in drug discovery and material science. The compound’s synthetic accessibility and functional group compatibility further underscore its utility in organic synthesis.
3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid structure
112669-50-8 structure
Product Name:3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid
CAS No:112669-50-8
MF:C10H10O2S
MW:194.250201702118
CID:2609294
PubChem ID:13634242
Update Time:2025-05-20

3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3,4-dihydro-2H-thiochromene-6-carboxylic acid
    • 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid
    • EN300-1703413
    • 112669-50-8
    • 2H,3H,4H-BENZO[E]THIIN-6-CARBOXYLICACID
    • AKOS022644801
    • Z3183923557
    • 2H-1-Benzothiopyran-6-carboxylic acid, 3,4-dihydro-
    • DTXSID30545515
    • AT43094
    • MEA66950
    • SCHEMBL7765239
    • 2H,3H,4H-BENZO[E]THIIN-6-CARBOXYLIC ACID
    • THIOCHROMANE-6-CARBOXYLIC ACID
    • Inchi: 1S/C10H10O2S/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2,(H,11,12)
    • InChI Key: PHVOWSWKOIJFSV-UHFFFAOYSA-N
    • SMILES: S1C2C=CC(C(=O)O)=CC=2CCC1

Computed Properties

  • Exact Mass: 194.04015073Da
  • Monoisotopic Mass: 194.04015073Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 62.6Ų

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Additional information on 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid

Recent Advances in the Study of 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid (CAS: 112669-50-8)

The compound 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid (CAS: 112669-50-8) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This heterocyclic scaffold is particularly interesting for its structural versatility, which allows for the synthesis of various derivatives with diverse biological activities. Recent studies have explored its role as a key intermediate in the synthesis of novel therapeutic agents targeting a range of diseases, including cancer, inflammatory disorders, and infectious diseases.

One of the most notable advancements in this area is the development of 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid derivatives as potent inhibitors of specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit strong inhibitory effects against protein kinases, which are critical targets in cancer therapy. The study utilized molecular docking and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for further preclinical evaluations.

In addition to its role in kinase inhibition, 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid has also been investigated for its anti-inflammatory properties. A recent publication in Bioorganic & Medicinal Chemistry Letters highlighted the compound's ability to modulate the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6). These findings suggest that derivatives of this scaffold could serve as promising leads for the development of new anti-inflammatory drugs with improved efficacy and reduced side effects.

Another emerging area of research involves the use of 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid in the design of antimicrobial agents. A 2024 study in Antimicrobial Agents and Chemotherapy reported the synthesis of novel derivatives with potent activity against multidrug-resistant bacterial strains. The researchers employed a combination of structural optimization and mechanistic studies to identify the key pharmacophoric features responsible for the observed antimicrobial effects. This work underscores the potential of this scaffold in addressing the growing challenge of antibiotic resistance.

Despite these promising developments, challenges remain in the optimization of 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid derivatives for clinical use. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through further structure-activity relationship (SAR) studies and in vivo evaluations. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate these findings into viable therapeutic options.

In conclusion, the ongoing research on 3,4-dihydro-2H-1-benzothiopyran-6-carboxylic acid (CAS: 112669-50-8) highlights its significant potential in drug discovery. The compound's versatility as a building block for diverse bioactive molecules makes it a valuable asset in the development of next-generation therapeutics. Future studies should focus on overcoming the current limitations and exploring new applications of this scaffold in unmet medical needs.

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